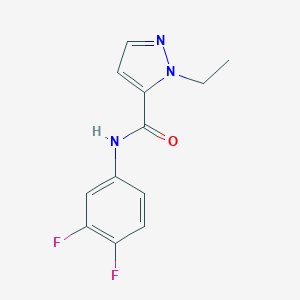![molecular formula C25H28ClN5O3 B451113 N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE](/img/structure/B451113.png)
N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE is a complex organic compound characterized by its unique structural components, including a pyrazole ring, a furan ring, and a cyclopentane carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling through hydrazone formation and subsequent cyclization to introduce the cyclopentane carboxamide moiety.
Preparation of Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of Furan Intermediate: The furan ring is prepared by reacting suitable starting materials, such as furfural, with reagents that facilitate the formation of the furan structure.
Coupling Reaction: The pyrazole and furan intermediates are coupled via a hydrazone linkage, typically using hydrazine derivatives under acidic or basic conditions.
Cyclization: The final step involves cyclization to form the cyclopentane carboxamide group, often requiring specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or furan rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEPTANECARBOXAMIDE: Similar structure with a cycloheptane ring.
Uniqueness
The uniqueness of N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C25H28ClN5O3 |
|---|---|
Molecular Weight |
482g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(Z)-1-[4-(cyclopentanecarbonylamino)phenyl]ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C25H28ClN5O3/c1-15(18-8-10-20(11-9-18)27-24(32)19-6-4-5-7-19)28-29-25(33)22-13-12-21(34-22)14-31-17(3)23(26)16(2)30-31/h8-13,19H,4-7,14H2,1-3H3,(H,27,32)(H,29,33)/b28-15- |
InChI Key |
IHGFYTXEJMSEJC-MBTHVWNTSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=C(C)C3=CC=C(C=C3)NC(=O)C4CCCC4)C)Cl |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)NC(=O)C4CCCC4)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=C(C)C3=CC=C(C=C3)NC(=O)C4CCCC4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


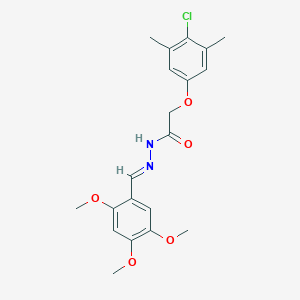
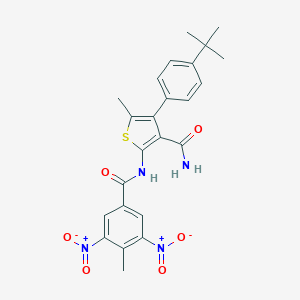
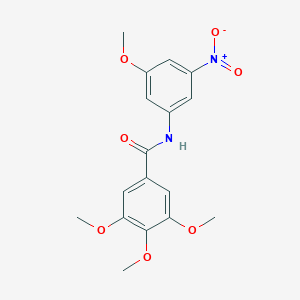
![N'-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-chlorobenzohydrazide](/img/structure/B451037.png)
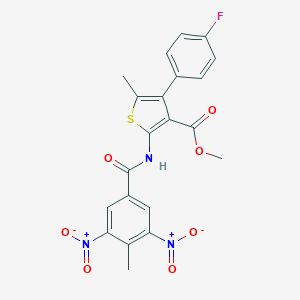
![4-chloro-N'-[4-(diethylamino)benzylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451039.png)
![Methyl 4-(4-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451041.png)
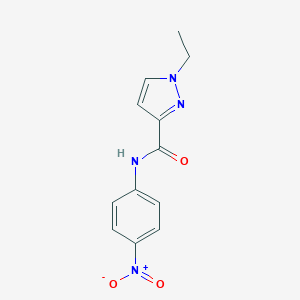
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B451043.png)
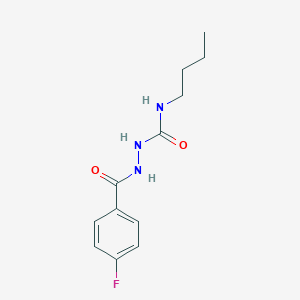
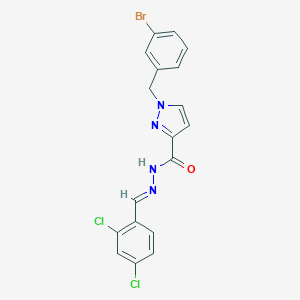
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B451049.png)
![N-{3-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B451053.png)
